molecular formula C10H10BNO2 B13701523 (1-Methylisoquinolin-7-yl)boronic acid

(1-Methylisoquinolin-7-yl)boronic acid

Cat. No.: B13701523
M. Wt: 187.00 g/mol
InChI Key: RPRFRICNTHHUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylisoquinolin-7-yl)boronic acid is a useful research compound. Its molecular formula is C10H10BNO2 and its molecular weight is 187.00 g/mol. The purity is usually 95%.
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Biological Activity

(1-Methylisoquinolin-7-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are recognized for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H10BNO2
  • Molecular Weight : 187.00 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : B(C1=CC2=C(C=C1)C=CN=C2C)(O)O

Boronic acids are known for their ability to interact with biological targets through various mechanisms:

  • Enzyme Inhibition : They can act as inhibitors for proteases and kinases by forming covalent bonds with active site residues.
  • Antiproliferative Activity : Studies have shown that boronic acids can exhibit antiproliferative effects against cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of boronic acids can inhibit the growth of prostate cancer cell lines, such as LAPC4, showing promising IC50 values that suggest effective antiproliferative activity .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The structural modifications in this compound may enhance its effectiveness against various bacterial strains. For example:

  • A study highlighted that certain boronic acid derivatives exhibited inhibitory effects against Pseudomonas aeruginosa, indicating potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

StudyFindings
Study 1 Demonstrated significant inhibition of LAPC4 prostate cancer cells with an IC50 of 5.6 μM .
Study 2 Reported antibacterial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 64.0 μg/mL .
Study 3 Explored the synthesis of various boronic acids and their derivatives, highlighting their potential as bioactive compounds in medicinal chemistry .

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(1-methylisoquinolin-7-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-10-6-9(11(13)14)3-2-8(10)4-5-12-7/h2-6,13-14H,1H3

InChI Key

RPRFRICNTHHUCA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN=C2C)(O)O

Origin of Product

United States

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